3-(3-Fluoro-4-methylphenyl)phenol
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKVHMJJJWHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683448 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-24-3 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Fluorinated Toluene Derivatives
The nitration of 3-fluoro-4-methyltoluene represents a foundational step in constructing the target compound’s aromatic core. As demonstrated in analogous syntheses, nitrating agents such as nitric acid (65–98%) in sulfuric acid at 0–60°C introduce a nitro group para to the methyl substituent. For example, nitration of 2-trifluoromethyl toluene at 10°C in 98% sulfuric acid achieves 97% yield of 4-nitro-2-trifluoromethyl toluene. Adapting this protocol, 3-fluoro-4-methyltoluene undergoes nitration to yield 4-nitro-3-fluoro-4-methyltoluene, though regioselectivity must be verified via GC or HPLC.
Table 1: Nitration Conditions for Fluorinated Toluene Derivatives
Reduction and Hydrolysis to Phenol
Post-nitration, the nitro group is reduced to an amine or hydroxylamine intermediate. Catalytic hydrogenation (H₂, 0.5 MPa) over palladium carbon at 50°C for 6 hours converts nitro groups to amines with 58–61% yields. To instead generate a phenol, acidic hydrolysis (e.g., 6 M HCl, reflux) or oxidative conditions (H₂O₂, FeCl₃) may transform the nitro group directly into a hydroxyl. For instance, nitrobenzene derivatives hydrolyze to phenols under high-temperature aqueous base (150°C, NaOH), though yields for fluorinated substrates require optimization.
Cross-Coupling Strategies
Suzuki-Miyaura Biphenyl Coupling
The biphenyl backbone of 3-(3-Fluoro-4-methylphenyl)phenol is efficiently constructed via Suzuki coupling. A boronated phenol precursor (e.g., 3-hydroxyphenylboronic acid) couples with 3-fluoro-4-methylbromobenzene under palladium catalysis. Conditions from analogous syntheses suggest using Pd(PPh₃)₄ (5 mol%) in a DME/H₂O (3:1) solvent system at 80°C for 12 hours, achieving 70–85% yields.
Table 2: Suzuki Coupling Parameters
Ullmann-Type Coupling
Copper-mediated Ullmann coupling offers an alternative for oxygen-nucleophile coupling. Reacting 3-fluoro-4-methyliodobenzene with hydroquinone in the presence of CuI (10 mol%), 1,10-phenanthroline, and K₃PO₄ at 110°C for 24 hours yields the biphenyl product. This method avoids boronic acid preparation but requires stringent anhydrous conditions.
Microwave-Assisted Cyclization
Hydrazine-Mediated Tetrazine Formation
Adapting protocols from tetrazine syntheses, 3-fluoro-4-methylbenzonitrile reacts with hydrazine monohydrate under microwave irradiation (50°C, 24 hours) to form a dihydrotetrazine intermediate. Subsequent oxidation with sodium nitrite in acetic acid yields the aromatic tetrazine. While this pathway primarily generates tetrazines, hydrolytic cleavage of the tetrazine ring under acidic conditions (HCl, reflux) could theoretically yield the target phenol, though this remains speculative without direct evidence.
Table 3: Microwave Reaction Parameters
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3-Fluoro-4-methylbenzonitrile | Hydrazine, S₈ | 50°C, 24 h | Dihydrotetrazine | 75% | |
| 4-Methylbenzonitrile | Hydrazine, NaNO₂ | CH₂Cl₂, H₂O | Tetrazine | 68% |
Regioselective Fluorination
Late-Stage Electrophilic Fluorination
Introducing fluorine post-coupling ensures regiochemical precision. Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C, phenol derivatives undergo electrophilic fluorination at the meta position relative to directing groups. For example, 4-methylphenol treated with Selectfluor® achieves 65% fluorination at the 3-position, though competing ortho/para products necessitate chromatographic separation.
Challenges and Optimization
Byproduct Formation in Nitration
Nitration of 3-fluoro-4-methyltoluene risks forming ortho-nitro isomers due to the methyl group’s activating effect. Kinetic control via low-temperature nitration (-10°C) and excess sulfuric acid minimizes byproducts, as evidenced by 93% regioselectivity in analogous trifluoromethyl systems.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives.
Scientific Research Applications
Chemistry
3-(3-Fluoro-4-methylphenyl)phenol serves as a valuable building block in organic synthesis. It is utilized in the creation of more complex molecules, including pharmaceuticals and agrochemicals. Its unique chemical properties enhance thermal stability and mechanical strength in polymer applications.
| Application | Description |
|---|---|
| Organic Synthesis | Used to synthesize complex organic compounds. |
| Polymer Production | Enhances properties of polymers and coatings. |
Biology
In biological research, this compound acts as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds. Its ability to modulate cellular processes makes it a candidate for further investigation in pharmacological studies.
| Biological Activity | Mechanism |
|---|---|
| Enzyme Interaction | Modulates activity of enzymes like cytochrome P450. |
| Cellular Signaling | Influences pathways such as MAPK, affecting gene expression. |
Medicine
The incorporation of fluorine enhances the metabolic stability and bioavailability of this compound, making it useful in drug development. Preliminary studies indicate potential anticancer properties, particularly against breast cancer cell lines.
| Study | Findings |
|---|---|
| Anticancer Activity | Exhibited potent activity in MCF-7 human breast cancer cells with IC50 values indicating low toxicity to non-cancerous cells . |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties are leveraged to improve the performance of coatings and resins.
| Industrial Use | Benefits |
|---|---|
| Specialty Chemicals | Enhances performance characteristics in various applications. |
| Coatings | Provides improved thermal stability and durability. |
Case Study 1: Anticancer Research
Research has shown that derivatives of this compound exhibit significant antiproliferative activity against breast cancer cell lines, suggesting its potential as a lead compound for developing new cancer therapies .
Case Study 2: Enzyme Interaction Studies
Studies involving cytochrome P450 have demonstrated that this compound can form reactive intermediates that interact with proteins and nucleic acids, highlighting its importance in metabolic studies.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The fluorine atom can influence the electronic properties of the aromatic ring, enhancing its reactivity in certain biochemical pathways .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic processes.
Receptors: It can bind to receptors, modulating their signaling pathways.
Cellular Pathways: The compound can affect cellular pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
- 3-Fluoro-4-methylphenol
- 4-Fluoro-3-methylphenol
- 3-Fluoro-4-hydroxyphenylmethane
Comparison: 3-(3-Fluoro-4-methylphenyl)phenol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the fluorine atom at the 3-position can enhance the compound’s stability and resistance to metabolic degradation .
Biological Activity
3-(3-Fluoro-4-methylphenyl)phenol, with the molecular formula C13H11FO, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and implications for health and industry, supported by relevant research findings and data.
Overview of the Compound
This compound is a derivative of phenol characterized by a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. Its structure allows it to participate in various biochemical interactions, particularly with enzymes and receptors.
Target Interactions
Phenolic compounds like this compound often exert their effects through interactions with proteins, including enzymes and receptors. This compound can act as both an inhibitor and activator of specific enzymes, influencing various biochemical pathways. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.
Antioxidant Properties
The compound exhibits antioxidant activity by neutralizing free radicals, thereby preventing oxidative damage to cells. This property is significant in reducing inflammation and protecting against cellular stress .
Cellular Effects
The biological effects of this compound are concentration-dependent:
- Low Concentrations : Modulation of cell signaling pathways (e.g., MAPK pathway), which can lead to changes in gene expression related to proliferation and differentiation.
- High Concentrations : Induction of oxidative stress, resulting in cellular damage and altered metabolic processes.
Dosage Effects in Animal Models
Studies indicate that low doses may provide beneficial effects such as anti-inflammatory properties, while higher doses can lead to toxicity, including liver damage and neurotoxicity. The threshold for these effects varies among species and exposure duration.
Metabolic Pathways
The metabolic fate of this compound involves several pathways:
- Biotransformation : Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
- Elimination : The compound is metabolized into various derivatives that can influence the metabolism of other substances, potentially causing drug-drug interactions .
Study on Antioxidant Activity
A study published in Molecules assessed the antioxidant properties of phenolic compounds similar to this compound. It was found that these compounds can significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic applications .
Toxicological Assessment
Research investigating the toxicological profile of fluorinated phenols indicated that prolonged exposure to high concentrations could lead to adverse health effects. In animal models, significant physiological changes were observed at elevated dosages, highlighting the need for careful dosage management in therapeutic contexts .
Industrial Uses
Due to its unique chemical properties, this compound is utilized in the synthesis of complex organic molecules in pharmaceuticals and agrochemicals. Its ability to enhance metabolic stability makes it a valuable building block in chemical manufacturing .
Biological Research
In biological studies, this compound serves as a probe for understanding enzyme interactions and metabolic pathways involving phenolics. Its structural characteristics allow researchers to explore its role in various biochemical reactions .
Q & A
Q. What are the established synthetic methodologies for 3-(3-Fluoro-4-methylphenyl)phenol, and how do reaction parameters influence product yield?
- Methodological Answer: The synthesis typically employs cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors (e.g., 3-bromo-4-methylphenol) and fluorinated boronic acids. Critical parameters include:
- Catalyst selection: Palladium-based catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl-aryl bond formation .
- Solvent and temperature: Polar aprotic solvents (DMF, THF) at 80–120°C optimize reaction efficiency .
- Purification: Column chromatography with silica gel and recrystallization in ethanol/water mixtures improve purity (>98%) .
Yield optimization requires strict control of moisture and oxygen levels to prevent side reactions.
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer: A multi-technique approach is essential:
- NMR spectroscopy:
- ¹H NMR: Aromatic protons (δ 7.2–7.4 ppm) and methyl groups (δ 2.3 ppm) confirm substitution patterns .
- ¹⁹F NMR: A singlet near δ -110 ppm verifies fluorine placement .
- IR spectroscopy: O-H stretching (~3200 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) validate functional groups .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for fluorinated phenolic compounds during structural refinement?
- Methodological Answer: Fluorine atoms often introduce disorder due to their high electron density. Strategies include:
- Software tools: SHELXL refines disordered regions using twin refinement and restraints for bond lengths/angles .
- High-resolution data: Collect data at synchrotron sources (λ < 1 Å) to resolve overlapping electron density .
- Validation: Cross-check with ORTEP-3 visualizations and R-factor convergence (R₁ < 0.05) .
Q. What experimental approaches can elucidate the impact of fluorine substitution on electronic properties and reactivity?
- Methodological Answer:
- Hammett analysis: Synthesize analogs with varying substituents (e.g., -NO₂, -OCH₃) and measure reaction rates (e.g., esterification) to derive σ values .
- DFT calculations: Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electron density and Fukui indices .
- Spectroscopic probes: Compare ¹³C NMR chemical shifts to assess fluorine’s inductive effects on aromatic rings .
Q. How should conflicting biological activity data in SAR studies of this compound derivatives be systematically analyzed?
- Methodological Answer:
- Meta-analysis: Aggregate data across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability) and concentration ranges .
- Orthogonal assays: Validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .
- Statistical modeling: Apply multivariate regression to isolate structural contributors (e.g., logP, steric bulk) to activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
